Undecyl hexanoate

Description

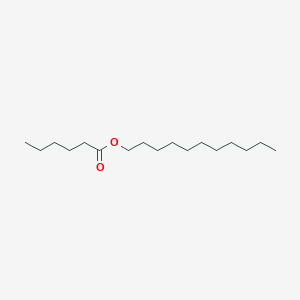

Undecyl hexanoate (C17H34O2) is an ester formed by the condensation of hexanoic acid (caproic acid) and undecyl alcohol. Esters like this compound typically exhibit fruity or floral aromas and are used in flavoring agents, fragrances, and surfactants. Their applications depend on chain length, hydrophobicity (logP), and volatility .

Properties

IUPAC Name |

undecyl hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-14-16-19-17(18)15-13-6-4-2/h3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUSXIRIPAHAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341825 | |

| Record name | Undecyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103677-76-5 | |

| Record name | Undecyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl hexanoate can be synthesized through a typical esterification reaction. This involves reacting undecanol with hexanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and remove the water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Undecyl hexanoate, like other esters, can undergo several types of chemical reactions:

Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products Formed

Hydrolysis: Undecanol and hexanoic acid.

Transesterification: A different ester and an alcohol.

Reduction: Undecanol and hexanol.

Scientific Research Applications

Undecyl hexanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl hexanoate in various applications depends on its chemical structure and properties. In drug delivery systems, for example, this compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed in biological systems, releasing the active compounds (undecanol and hexanoic acid) at the target site .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Ethyl Hexanoate (Ethyl Caproate)

- Structure : C8H16O2, with a short ethyl group.

- Properties :

- Applications: Key flavor compound in alcoholic beverages (e.g., ginjosake, Luzhoulaojiao liquor), contributing apple-like notes . Used in perfumes and food flavorings.

Hexyl Acetate

- Structure : C8H16O2, with a hexyl group.

- Properties :

- Comparison: Longer chain than ethyl hexanoate, leading to lower volatility and stronger fruity notes.

Allyl Hexanoate

- Structure : C9H16O2, with an allyl group.

- Properties :

- Comparison : The allyl group enhances reactivity, making it suitable for industrial synthetics.

Diethyl Aminoethyl Hexanoate

- Structure: Contains an aminoethyl group.

- Applications: Intermediate in pharmaceuticals and specialty chemicals, highlighting how functional groups (e.g., amino) expand utility .

Key Differences in Physicochemical Properties

Notes:

- This compound’s longer undecyl chain increases molecular weight and hydrophobicity, reducing water solubility and volatility. This makes it suitable for sustained-release fragrances or surfactant formulations (e.g., undecyl glucoside derivatives ).

Research Findings and Industrial Relevance

- Ethyl hexanoate is critical in high-quality sake production, synthesized at lower temperatures in fermentation .

- Hexyl decanoate and hexyl isobutyrate () share similar esterification mechanisms but differ in flavor profiles due to branching and chain length.

- Undecyl glucoside () demonstrates how undecyl chains enhance surfactant properties, suggesting this compound could stabilize emulsions in cosmetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.